4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

Catalog No.
S13575513
CAS No.
M.F
C11H9ClN2O
M. Wt
220.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

Product Name

4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

IUPAC Name

4-chloro-2-(4-methylpyrazol-1-yl)benzaldehyde

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

InChI

InChI=1S/C11H9ClN2O/c1-8-5-13-14(6-8)11-4-10(12)3-2-9(11)7-15/h2-7H,1H3

InChI Key

DMEGIMKIZZWVAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=C(C=CC(=C2)Cl)C=O

4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound with the molecular formula C11H9ClN2OC_{11}H_{9}ClN_{2}O and a CAS number of 4319-72-6. This compound features a benzaldehyde functional group, which is characterized by the presence of a carbonyl group (CHO-CHO) attached to a benzene ring. The structure incorporates a chloro substituent at the para position and a 4-methyl-1H-pyrazol-1-yl group at the ortho position of the benzaldehyde, contributing to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .

Typical of aldehydes and aromatic compounds:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic addition reactions with various nucleophiles, such as alcohols or amines, leading to the formation of corresponding alcohols or amines.
  • Condensation Reactions: This compound can react with active methylene compounds to form α,β-unsaturated aldehydes through Claisen-Schmidt condensation.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, which may involve further chlorination or alkylation depending on the reaction conditions and substituents present.

Synthesis of 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves:

  • Formation of the Pyrazole Ring: Starting from appropriate hydrazones or diazocarbonyl compounds, a pyrazole can be synthesized through cyclization reactions.
  • Aldehyde Formation: The introduction of the aldehyde functional group can be achieved via oxidation of corresponding alcohols or by employing Vilsmeier-Haack reaction techniques using phosphorus oxychloride and dimethylformamide.
  • Chlorination: The chlorination step can be performed using reagents such as thionyl chloride or N-chlorosuccinimide to selectively introduce the chloro substituent at the para position on the benzene ring.

4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde has potential applications in:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds due to its unique structure.
  • Agrochemicals: It may serve as an intermediate in developing pesticides or herbicides.
  • Material Science: Utilized in creating specialty materials or polymers that require specific chemical functionalities.

Several compounds share structural similarities with 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde. Here are some notable examples:

Compound NameCAS NumberKey Features
3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde1697614-22-4Chlorine at the meta position; different reactivity
4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde1339554-40-3Different pyrazole substitution; potential for varied biological activity
2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid7017276Contains a carboxylic acid group; different functionality

Uniqueness

The uniqueness of 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde lies in its specific arrangement of substituents that may confer distinct chemical properties and biological activities compared to similar compounds. Its combination of a chloro group and a pyrazole moiety makes it particularly interesting for further exploration in medicinal chemistry and material science .

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Exact Mass

220.0403406 g/mol

Monoisotopic Mass

220.0403406 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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